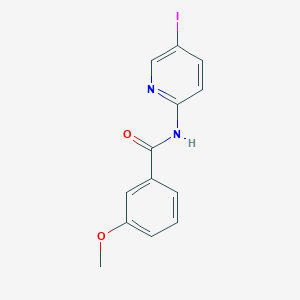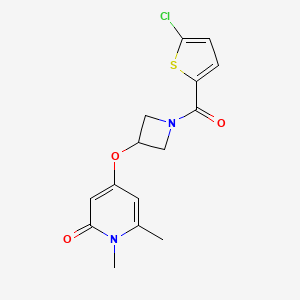
4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H15ClN2O3S and its molecular weight is 338.81. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Azetidinone derivatives, similar to the compound , have been synthesized and tested for their antimicrobial properties. For instance, Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and tested their antibacterial and antifungal activities using the broth dilution method (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).
- Similarly, Chandrashekaraiah et al. (2014) developed pyrimidine-azetidinone analogues and evaluated them for antimicrobial activity against bacterial and fungal strains, including in vitro antituberculosis activity (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Synthesis and Characterization
- The synthesis and characterization of azetidinone derivatives have been extensively studied. Dodiya et al. (2012) synthesized a series of azetidinone derivatives and characterized them using IR, NMR, and other spectroscopic methods, showcasing their potential for diverse applications (Dodiya, Shihory, & Desai, 2012).
- Prajapati et al. (1992) demonstrated a direct and efficient one-pot synthesis method for chromone-linked azetidin-2-ones, contributing to the ease of synthesizing complex azetidinone derivatives (Prajapati, Mahajan, & Sandhu, 1992).
Pharmacological Evaluation
- Azetidinone derivatives have also been evaluated for various pharmacological activities. Mistry and Desai (2006) prepared azetidinones and thiazolidinones and screened them for antibacterial activity, highlighting their potential in drug development (Mistry & Desai, 2006).
- Thomas et al. (2016) synthesized azetidinones for antidepressant and nootropic activities, suggesting their relevance in central nervous system therapies (Thomas, Nanda, Kothapalli, & Hamane, 2016).
properties
IUPAC Name |
4-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-5-10(6-14(19)17(9)2)21-11-7-18(8-11)15(20)12-3-4-13(16)22-12/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNLYKMYMZUFIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

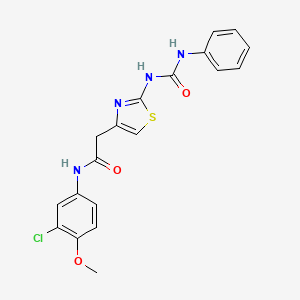
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B2380647.png)
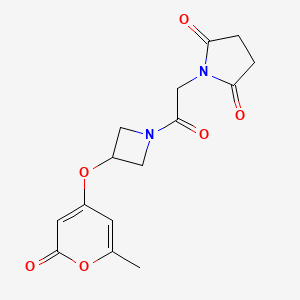
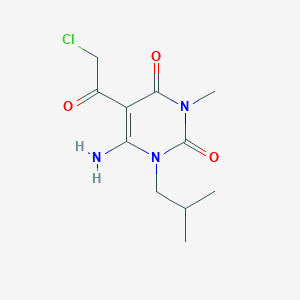
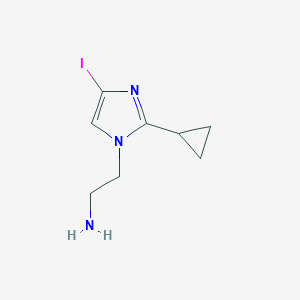

![2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2380656.png)
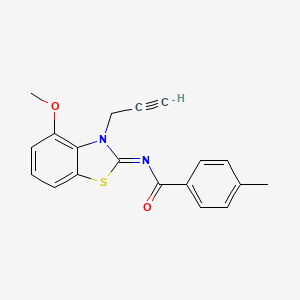

![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)
![N-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2380661.png)
![3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B2380663.png)
![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)
